molecular formula C9H5NO7S B14417860 1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 85339-94-2

1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B14417860
CAS No.: 85339-94-2
M. Wt: 271.21 g/mol
InChI Key: GQTSZKXCWRMBHP-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound with the molecular formula C9H5NO4S It is a heterocyclic compound that contains a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with sulfonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The use of advanced equipment and automation helps in achieving efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound include sulfonic acid derivatives, amine derivatives, and various substituted isoindoline compounds.

Scientific Research Applications

1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-(2,3-Dichloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness

1,3-Dioxo-2-sulfo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of the sulfo group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where sulfonic acid derivatives are required .

Properties

CAS No.

85339-94-2

Molecular Formula

C9H5NO7S

Molecular Weight

271.21 g/mol

IUPAC Name

1,3-dioxo-2-sulfoisoindole-5-carboxylic acid

InChI

InChI=1S/C9H5NO7S/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10(7)18(15,16)17/h1-3H,(H,13,14)(H,15,16,17)

InChI Key

GQTSZKXCWRMBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)S(=O)(=O)O

Origin of Product

United States

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